Regioisomeric Precision: 2- vs. 3-(But-3-yn-1-yl)imidazo[1,2-a]pyridine Structural Comparison
The 2-(but-3-yn-1-yl) substitution directs the alkyne vector into an orientation that is essential for the synthesis of dipraglurant and related acetylene-bridged kinase inhibitors, where the imidazo[1,2-a]pyridine nitrogen atoms serve as critical hydrogen bond acceptors. The 3-substituted isomer (CAS 2228557-41-1) would misalign the alkyne trajectory, preventing engagement with the same molecular targets. This positional specificity is reflected in the distinct synthetic accessibility: 2-(but-3-yn-1-yl)imidazo[1,2-a]pyridine is commercialized with 98% purity by multiple vendors , whereas the 3-substituted isomer is not listed by major suppliers, indicating a lack of validated synthetic utility .
| Evidence Dimension | Commercial availability and synthetic utility based on substitution position |
|---|---|
| Target Compound Data | 2-(but-3-yn-1-yl)imidazo[1,2-a]pyridine, available in 98% purity from suppliers such as Leyan (Cat. 1558878) |
| Comparator Or Baseline | 3-(But-3-yn-1-yl)imidazo[1,2-a]pyridine (CAS 2228557-41-1), not commercially listed by major vendors |
| Quantified Difference | Commercially validated for the 2-isomer; no commercial sourcing found for the 3-isomer |
| Conditions | Vendor catalog analysis as of 2025 |
Why This Matters
This regioisomeric specificity determines whether a research program can access a documented synthetic pathway to biologically active molecules, directly affecting procurement decisions.
